molecular formula C8H9BrN2O B12985150 (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

Cat. No.: B12985150
M. Wt: 229.07 g/mol
InChI Key: DOXLKFDGAKFXTK-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol is a chemical compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol typically involves the bromination of a cyclopropylpyrimidine precursor followed by the introduction of a methanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve a scalable process that ensures high yield and purity. The process might include steps such as crystallization and purification using techniques like column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a chlorine atom instead of a cyclopropyl group.

    (5-Bromo-2-fluoropyridin-4-yl)methanol: Contains a fluorine atom instead of a cyclopropyl group.

    (5-Bromo-2-methylpyrimidin-4-yl)methanol: Features a methyl group instead of a cyclopropyl group.

Uniqueness

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

(5-bromo-2-cyclopropylpyrimidin-4-yl)methanol

InChI

InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2

InChI Key

DOXLKFDGAKFXTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)CO)Br

Origin of Product

United States

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